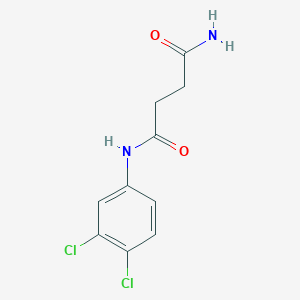

N-(3,4-Dichlorophenyl)-succinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-10(16)4-3-9(13)15/h1-2,5H,3-4H2,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDGAHKPJIQHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938914 | |

| Record name | N~1~-(3,4-Dichlorophenyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-71-3 | |

| Record name | N-(3,4-Dichlorophenyl)-succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(3,4-Dichlorophenyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DICHLOROSUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3,4 Dichlorophenyl Succinamide and Analogues

Conventional Synthetic Approaches to Succinimides

Traditional methods for synthesizing succinimides are well-established and widely utilized in organic chemistry. These approaches typically involve the condensation of primary amines with succinic acid or its derivatives.

Condensation Reactions Utilizing Succinic Acid Derivatives and Anilines

The most direct route to N-substituted succinimides involves the reaction of a primary amine, such as 3,4-dichloroaniline (B118046), with succinic acid. This reaction proceeds through a two-step sequence. The initial step is an acylation reaction where the amine attacks one of the carboxylic acid groups of succinic acid to form an intermediate succinamic acid. beilstein-archives.orgmdpi.com This is followed by a cyclodehydration step, which can be achieved by heating, often at temperatures around 120°C, or by using a dehydrating agent like acetic anhydride (B1165640) to facilitate the ring closure and formation of the succinimide (B58015). beilstein-archives.orgmdpi.com

Synthesis from Corresponding Anhydrides

A more common and often more efficient method for preparing N-substituted succinimides is the reaction of an amine with succinic anhydride. mdpi.comnih.gov This approach also proceeds in two steps. The first step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of the corresponding succinamic acid. nih.gov The subsequent step is an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered succinimide ring. nih.gov This dehydration can be accomplished by thermal means or through the use of chemical dehydrating agents. mdpi.com

Advanced and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and higher-yielding synthetic methods. This has led to the exploration of advanced techniques for the synthesis of succinimides.

Microwave-Assisted Synthesis for Enhanced Yields and Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of succinimide synthesis, microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride can be achieved in a matter of minutes using a domestic microwave oven, with moderate to good yields (40-60%). nih.gov This solvent-free, energy-efficient, and atom-economical method represents a "greener" alternative to traditional synthetic protocols. nih.gov The rapid heating provided by microwaves promotes the efficient formation of the succinamic acid intermediate and its subsequent cyclization. nih.gov

Catalytic Methods in Succinimide Ring Formation

The formation of the succinimide ring can be facilitated by the use of catalysts. Computational studies have shown that the intramolecular cyclization can be catalyzed. For example, in the formation of a succinimide from an Asn-His sequence, the imidazole (B134444) ring of histidine can act as an intramolecular catalyst. nih.gov Similarly, external catalysts like a phosphate (B84403) buffer have been computationally shown to catalyze succinimide formation from an NGR-containing cyclic peptide. nih.govresearchgate.net In some cases, Lewis acids such as TaCl5-silica gel can be used to catalyze the reaction between anhydrides and amines, particularly under microwave irradiation. organic-chemistry.org Furthermore, N-heterocyclic carbenes (NHCs) have been employed to catalyze the conjugate addition of acyl anions to N-substituted itaconimides, providing an efficient route to valuable succinimide derivatives. acs.org

Derivatization Strategies for Structural Diversification

The biological activity of succinimide-based compounds can be fine-tuned by modifying their structure. Derivatization strategies allow for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. A study on N-(3,5-dichlorophenyl)succinimide (NDPS) highlighted the importance of the intact, unsubstituted succinimide ring for its nephrotoxic effects. nih.gov Structural modifications, including ring opening, reduction of carbonyl groups, and alkyl substitution on the succinimide ring, all led to a significant decrease in toxicity. nih.gov This demonstrates that even minor structural changes can have a profound impact on the biological properties of these compounds. Further diversification can be achieved by introducing various substituents onto the phenyl ring of N-phenylsuccinimide derivatives.

Below is a data table summarizing the yields of various synthesized N-substituted succinimides from aniline derivatives. beilstein-archives.org

| Compound | R | Yield (%) |

| 1a | H | 95 |

| 1b | 4-Cl | 98 |

| 1c | 4-Br | 99 |

| 1d | 4-I | 99 |

| 1e | 4-F | 96 |

| 1f | 4-NO2 | 99 |

Introduction of Substituents on the Aromatic Moiety

The foundational method for synthesizing N-aryl succinimides involves the reaction of a substituted aniline with succinic anhydride. researchgate.netbeilstein-archives.org This approach is highly versatile for creating analogues of N-(3,4-Dichlorophenyl)-succinamide with varied substitution patterns on the aromatic ring. The synthesis is typically a two-step process. First, the aromatic amine reacts with succinic anhydride to form an intermediate N-aryl succinamic acid. beilstein-archives.orgnih.gov Subsequently, this intermediate undergoes cyclodehydration, often facilitated by a dehydrating agent like acetyl chloride, to yield the final N-aryl succinimide. researchgate.net

This method allows for the incorporation of a wide array of substituents, as the corresponding anilines are often commercially available or readily synthesized. By selecting anilines with different electronic and steric properties, the characteristics of the resulting succinimide can be fine-tuned. For example, substituents such as bromo, chloro, methyl, methoxy, fluoro, and nitro groups can be introduced onto the phenyl ring. researchgate.net Furthermore, more complex substitutions, like the introduction of a sulphamoylphenyl group, have been achieved by first treating N-phenylmaleimide with chlorosulphonic acid and then reacting the resulting sulphonyl chloride with various anilines. researchgate.net

Table 1: Examples of Substituents Introduced on the Aromatic Moiety of N-Phenyl Succinimides

| Starting Aniline/Amine | Resulting N-Substituent | Reference |

|---|---|---|

| 4-Bromoaniline | N-(4-Bromophenyl) | researchgate.net |

| 4-Chloroaniline | N-(4-Chlorophenyl) | researchgate.net |

| 4-Methylaniline | N-(4-Methylphenyl) | researchgate.net |

| 4-Methoxyaniline | N-(4-Methoxyphenyl) | researchgate.net |

| 4-Fluoroaniline | N-(4-Fluorophenyl) | researchgate.net |

| 4-Nitroaniline | N-(4-Nitrophenyl) | researchgate.net |

| 2,4,5-Trichloroaniline | N-(2,4,5-Trichlorophenyl) | researchgate.net |

| 4-Chloroaniline (via sulphonamide linkage) | N-(p-N'-4-chlorophenylsulphamoylphenyl) | researchgate.net |

Modifications of the Succinamide (B89737) Ring System

Altering the succinimide ring is another key strategy for generating structural analogues. An intact, unsubstituted succinimide ring is considered optimal for certain biological activities, and modifications often lead to significant changes in a compound's properties. nih.gov These structural modifications can range from simple substitutions on the ring to complete ring opening or reduction of the carbonyl groups.

Key modifications to the succinimide ring include:

Alkyl Substitution: Introducing mono- or dialkyl groups onto the ethylene (B1197577) carbons of the succinimide ring. nih.gov

Ring Opening: Hydrolysis of one of the amide bonds in the succinimide ring results in the formation of the corresponding N-(dichlorophenyl)succinamic acid. nih.govnih.gov The equilibrium between the closed-ring succinimide and the open-ring form can be influenced by structural features and pH. nih.gov

Reduction of Carbonyl Groups: One or both of the carbonyl groups on the succinimide ring can be reduced. nih.gov

Hydroxylation: Metabolic processes can introduce a hydroxyl group onto the succinimide ring, forming N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), which then rapidly hydrolyzes to the corresponding hydroxysuccinamic acids. nih.gov

Table 2: Summary of Modifications to the Succinimide Ring System

| Modification Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Alkyl Substitution | Addition of alkyl groups to the C2 or C3 position of the ring. | 2-Alkyl or 3-Alkyl-N-(dichlorophenyl)succinimide | nih.gov |

| Ring Opening | Hydrolysis of an amide bond. | N-(Dichlorophenyl)succinamic acid | nih.govnih.gov |

| Carbonyl Reduction | Reduction of one or both C=O groups to CH-OH or CH2. | Hydroxypyrrolidone or Dichlorophenylpyrrolidine | nih.gov |

| Hydroxylation | Enzymatic addition of a hydroxyl group. | N-(Dichlorophenyl)-2-hydroxysuccinimide | nih.gov |

Synthesis of N-Mannich Bases and Hybrid Succinamide Scaffolds

The Mannich reaction is a powerful tool for creating complex hybrid molecules by forming a carbon-carbon bond through the aminoalkylation of an acidic proton located on a substrate. semanticscholar.orgresearchgate.net In the context of succinimides, the reaction typically involves the condensation of the succinimide, an aldehyde (often formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine or an amide. semanticscholar.orgmdpi.com This one-pot, three-component reaction yields N-Mannich bases, which incorporate an aminoalkyl or amidoalkyl chain at the nitrogen atom of the succinimide ring. semanticscholar.orgresearchgate.net

The synthesis of these bases can be performed under various conditions. For instance, a Mannich base was synthesized by condensing succinimide, dimethoxybenzaldehyde, and benzamide (B126) in a water/acetone solvent system at room temperature. semanticscholar.org Another general procedure involves dissolving the parent imide in ethanol, followed by the addition of an appropriate amine and formaldehyde, with the reaction proceeding at room temperature. mdpi.com These methods provide a versatile route to new derivatives, potentially enhancing the solubility and modifying the biological profile of the parent succinimide scaffold. semanticscholar.org The resulting Mannich bases feature a new substituent attached to the succinimide nitrogen, such as an N-((aryl)(benzamido)methyl) group. semanticscholar.org

Table 3: Components for the Synthesis of Succinimide-Based N-Mannich Bases

| Imide Component | Aldehyde Component | Amine/Amide Component | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Succinimide | 3,4-Dimethoxybenzaldehyde | Benzamide | N-((3,4-dimethoxyphenyl)(benzamido)methyl)succinimide | semanticscholar.org |

| 1,2,4-Triazole-3-thione | Formaldehyde | Piperazine (B1678402) Derivatives | 2-((piperazin-1-yl)methyl)-1,2,4-triazole-3-thione | mdpi.com |

| 3,4-Dihydropyrimidin-2(1H)-one | Formaldehyde | Secondary Amine | N-Mannich base of Dihydropyrimidinone | semanticscholar.orgresearchgate.net |

| N,2,6-tris(4-chlorophenyl)-4-oxopiperidine-3-carboxamide | 4-Chlorobenzaldehyde | Ammonium (B1175870) formate | Carboxamide derivative | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3,4-Dichlorophenyl)-succinamide is predicted to exhibit distinct signals corresponding to the protons of the succinimide (B58015) ring and the dichlorophenyl group. The four protons of the succinimide ring are expected to appear as a singlet or a narrow multiplet around 2.8 ppm. The aromatic protons on the 3,4-dichlorophenyl ring will present a more complex splitting pattern. The proton at the C2 position would likely appear as a doublet, with the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet. The chemical shifts for these aromatic protons are anticipated in the range of 7.3 to 7.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic signals for the carbonyl carbons of the succinimide ring are expected around 177 ppm. The methylene (B1212753) carbons of the succinimide ring would likely resonate at approximately 29 ppm. The carbon atoms of the dichlorophenyl ring will show signals in the aromatic region (120-140 ppm), with the carbons bearing the chlorine atoms exhibiting shifts influenced by the halogen's electronegativity.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.8 | s | -CH₂-CH₂- (Succinimide ring) |

| ¹H | ~7.6 | d | Ar-H (C2-H) |

| ¹H | ~7.5 | dd | Ar-H (C6-H) |

| ¹H | ~7.3 | d | Ar-H (C5-H) |

| ¹³C | ~177 | - | C=O (Succinimide ring) |

| ¹³C | ~29 | - | -CH₂- (Succinimide ring) |

| ¹³C | ~133 | - | Ar-C (C1) |

| ¹³C | ~132 | - | Ar-C (C4) |

| ¹³C | ~131 | - | Ar-C (C3) |

| ¹³C | ~130 | - | Ar-C (C5) |

| ¹³C | ~128 | - | Ar-C (C2) |

| ¹³C | ~126 | - | Ar-C (C6) |

Note: The predicted chemical shifts are based on data from analogous N-arylsuccinimides and dichlorophenyl compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include the strong absorptions from the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups, typically found in the region of 1700-1780 cm⁻¹. The C-N stretching vibrations of the imide ring would also be observable. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the succinimide ring will appear just below 3000 cm⁻¹. The presence of the dichlorophenyl group will be indicated by C=C stretching vibrations within the aromatic ring (around 1475-1600 cm⁻¹) and C-Cl stretching bands in the lower wavenumber region (typically 600-800 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1770 | Strong | Asymmetric C=O Stretch (Imide) |

| ~1700 | Strong | Symmetric C=O Stretch (Imide) |

| ~1580, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1380 | Medium | C-N Stretch |

| ~780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be a definitive indicator of a dichlorinated compound.

Common fragmentation pathways would likely involve the cleavage of the succinimide ring and the loss of the dichlorophenyl group. Key fragment ions would be anticipated for the dichlorophenyl cation and fragments of the succinimide ring. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, further confirming the molecular formula.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional molecular structure in the solid state. While specific crystallographic data for this compound is not available, studies on related N-arylsuccinimides and dichlorophenyl compounds provide insights into the expected solid-state architecture.

A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the planarity of the succinimide and dichlorophenyl rings and the dihedral angle between them. Intermolecular interactions, such as hydrogen bonding (if any), π-π stacking between the aromatic rings, and halogen bonding involving the chlorine atoms, would be identified, providing a detailed understanding of the crystal packing. Such studies on analogous molecules have shown that the packing is often governed by a combination of weak C-H···O and π-π interactions.

Chromatographic Methods in Compound Purification and Characterization (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. For this compound, a non-polar compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely provide good separation. The spot corresponding to the product would be visualized under UV light due to the aromatic ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode, would be expected to yield a sharp peak for the pure compound. The retention time would be characteristic of the compound under the specific chromatographic conditions. The purity can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical Chromatographic Conditions for N-Arylsuccinimides

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV (254 nm) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile:Water or Methanol:Water | UV (e.g., 254 nm) |

Structure Activity Relationship Sar Studies in N 3,4 Dichlorophenyl Succinamide Derivatives

Influence of Aromatic Moiety Substituents on Biological Potency

The nature and placement of substituents on the phenyl ring are pivotal in modulating the biological activity of these compounds.

The specific arrangement and identity of halogen atoms on the aromatic ring are critical determinants of biological potency. Research has demonstrated that dichlorination of the phenyl ring is a key feature for potent antifungal activity in N-phenylsuccinimide derivatives. Specifically, the presence of chlorine atoms at the 3- and 4-positions, as seen in N-(3,4-dichlorophenyl)succinimide, is strongly associated with high efficacy. The 3,5-dichloro substitution pattern has also been shown to be highly effective. The fungicidal activity of N-phenylimides is significantly influenced by the substitution on the phenyl ring, with 3,4-dichloro substitution being particularly favorable.

The electronic characteristics of the substituents on the aromatic ring play a significant role in the biological activity of these compounds. Studies on N-phenyl-1,2-dimethylcyclopropanedicarboximides have shown that electron-withdrawing groups on the phenyl ring generally lead to higher antifungal activity. This suggests that a lower electron density on the aromatic moiety is beneficial for the compound's biological function.

Role of Succinamide (B89737) Ring Modifications on Biological Activity

Alterations to the succinamide ring itself are also a crucial aspect of the structure-activity relationship for these derivatives.

The introduction of alkyl or other groups onto the succinimide (B58015) ring can significantly affect biological activity. For instance, in a series of N-(4-substituted-phenyl)-2-methyl-2,3-butadienamides, the nature of the substituent on the phenyl ring influenced herbicidal activity. Similarly, modifications to the imide ring of N-phenylsuccinimide derivatives, such as the introduction of different substituents, have been explored to understand their impact on antifungal potency.

The three-dimensional arrangement of atoms and the stereochemistry of N-(3,4-Dichlorophenyl)-succinamide derivatives are vital for their biological action. The spatial orientation of the molecule, including the planarity between the phenyl ring and the imide moiety, can influence its interaction with biological targets. Chiral centers within the succinimide ring or its substituents can result in stereoisomers with differing levels of activity, underscoring the importance of stereochemical considerations in the design of potent compounds.

Correlation of Physicochemical Parameters (e.g., Lipophilicity) with Biological Activity Profiles

The biological activity of these compounds is often quantitatively linked to their physicochemical properties, with lipophilicity being a key parameter. A quantitative structure-activity relationship (QSAR) study of N-(4-substituted-phenyl)-2-methyl-2,3-butadienamides revealed that the herbicidal activity was well-correlated with the lipophilicity (log P) and electronic parameters of the substituents. This indicates that an optimal balance of lipophilicity is necessary for effective transport and interaction with the target site. The lipophilic character of N-substituted succinimides has been shown to be a significant factor influencing their anticonvulsant activity.

Interactive Data Table: Halogenation and Biological Activity

| Compound Structure | Halogenation Pattern | Relative Antifungal Potency |

| This compound | 3,4-Dichloro | High |

| N-(3,5-Dichlorophenyl)-succinamide | 3,5-Dichloro | High |

| N-(4-Chlorophenyl)-succinamide | 4-Chloro | Moderate |

| N-Phenylsuccinimide | Unsubstituted | Low |

Computational Chemistry and Molecular Modeling of N 3,4 Dichlorophenyl Succinamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations provide a quantitative description of the electron distribution, which dictates the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to calculate optimized molecular geometries, vibrational frequencies, and electronic properties with high accuracy at a reasonable computational cost. researchgate.netnih.gov For molecules like N-(3,4-Dichlorophenyl)-succinamide, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional conformation (optimized geometry), including crucial bond lengths and angles. nih.govmdpi.com These foundational calculations are prerequisites for more advanced analyses, such as predicting how the molecule will interact with its environment or with biological receptors. nih.govmdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commedium.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Related Compounds

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Naphthalene | -5.795 | -1.003 | 4.792 | nih.gov |

| Urea Salicylic Acid | - | - | - | researchgate.net |

| 2-(dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 | nih.gov |

| Urea Barbituric Acid | - | - | 5.21 | researchgate.net |

This table presents data for analogous compounds to illustrate the principles of FMO analysis, as specific data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It is invaluable for predicting how molecules will interact with one another, particularly in identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.netnih.gov

The MEP map uses a color spectrum to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net For this compound, an MEP analysis would likely reveal negative potential around the oxygen atoms of the succinamide (B89737) carbonyl groups and potentially the chlorine atoms, marking them as sites for hydrogen bonding or electrophilic interaction. Conversely, positive potential would be expected around the amide hydrogen, indicating a site for nucleophilic interaction. This type of analysis is crucial for understanding non-covalent interactions that govern molecular recognition and binding. chemrxiv.org

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

While quantum calculations reveal intrinsic properties, molecular docking and dynamics simulations predict how a molecule might behave in a biological context. These methods are cornerstones of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This simulation helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score in units of kcal/mol. A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov

Although specific docking studies for this compound are not prominent in the literature, research on similar heterocyclic compounds demonstrates the utility of this method. For example, docking studies on pyrimidonic pharmaceuticals against the SARS-CoV-2 protease (3CLpro) identified potential inhibitors and predicted their binding energies, which ranged significantly based on their chemical structure. nih.gov Such an approach for this compound would involve docking it into the active site of a relevant protein target to predict how it binds and to estimate its potential as an inhibitor.

Table 2: Example Binding Affinities from Molecular Docking of Various Ligands

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Esculetin | MMP9 | -7.45 | ARG-249, ALA-242, GLU-241 | nih.gov |

| Citicoline | 3CLpro (SARS-CoV-2) | -25.53 | - | nih.gov |

| Uridine Triacetate | 3CLpro (SARS-CoV-2) | -7.07 | - | nih.gov |

This table provides examples of binding affinities for different ligand-protein systems to illustrate the data generated from molecular docking studies.

Following molecular docking, a detailed analysis of the ligand-protein interactions is performed. This interaction profiling identifies the specific types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govnih.gov

Creating an interaction profile is essential for understanding the structural basis of a ligand's potency and selectivity. nih.gov For this compound, this would involve identifying the key amino acid residues within the receptor's binding pocket that form significant contacts with the ligand. For instance, the amide group could act as a hydrogen bond donor and acceptor, the dichlorophenyl ring could engage in hydrophobic or halogen bonding interactions, and the succinamide ring could also form various contacts. Understanding this interaction fingerprint is critical for structure-activity relationship (SAR) studies and for rationally designing more potent and selective derivatives.

Pharmacophore Modeling and Virtual Screening for Lead Optimization

Lead optimization is a crucial phase in drug discovery that aims to enhance the desired properties of a promising lead compound. Pharmacophore modeling and virtual screening are indispensable computational strategies in this process, enabling the rapid and cost-effective identification of molecules with improved activity and selectivity.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, a pharmacophore model can be developed using two primary approaches:

Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the biological target, this method relies on a set of active molecules. By aligning these molecules, common chemical features responsible for their biological activity can be identified. If a series of biologically active succinimide (B58015) derivatives were known, they could be used to generate a pharmacophore hypothesis, highlighting the key interaction points of the succinimide and dichlorophenyl moieties.

Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein (e.g., an enzyme or receptor) is available, a pharmacophore model can be generated by analyzing the key interactions between the target and a known ligand in the binding site. nih.gov This approach provides a more precise map of the required features for molecular recognition. nih.gov For instance, the succinimide ring's carbonyl groups could act as hydrogen bond acceptors, while the 3,4-dichlorophenyl group could engage in hydrophobic and aromatic stacking interactions within the target's active site. nih.gov

A successfully developed pharmacophore model serves as a 3D query for searching large chemical databases to find novel, structurally diverse compounds that match the essential features, and thus are likely to be active. nih.gov

Virtual Screening

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. eurekaselect.comyoutube.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. youtube.com

Using a pharmacophore model derived from this compound or its target, a virtual screening campaign would proceed as follows:

Database Preparation: A large database of commercially available or proprietary compounds is prepared. This involves generating realistic 3D conformations for each molecule.

Pharmacophore Mapping: The database is then screened using the pharmacophore model as a filter. Only molecules that can match the pharmacophore features in a low-energy conformation are retained.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations. ubaya.ac.id Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity, usually as a scoring function. ubaya.ac.id This step refines the hit list by ranking compounds based on their predicted binding energy and interaction profile with the target's active site. Research on other dichlorophenyl-containing compounds has utilized molecular docking to predict binding scores and interactions with target enzymes. ubaya.ac.id

Hit Selection and Optimization: The top-scoring compounds are visually inspected for sensible binding modes and potential for chemical modification. These selected hits can then be acquired or synthesized for biological testing. The structure of this compound itself can be modified based on these findings to optimize its interactions with the target, for example, by altering substituents on the phenyl ring or the succinimide core to better match the pharmacophore and improve binding affinity.

This integrated approach of pharmacophore modeling and virtual screening provides a rational pathway for the lead optimization of compounds like this compound, facilitating the discovery of more potent and selective drug candidates.

Environmental Biotransformation and Degradation Pathways

Microbial Degradation Pathways in Environmental Matrices (e.g., Soil, Water)

Microorganisms play a crucial role in the breakdown of N-(3,4-Dichlorophenyl)-succinamide, primarily through the metabolism of its core structure, the dichloroaniline moiety.

Fungal and Bacterial Metabolism of Dichloroaniline Moieties

A variety of bacteria and fungi have demonstrated the ability to metabolize 3,4-dichloroaniline (B118046) (3,4-DCA), a key component of this compound. For instance, the white-rot fungus Phanerochaete chrysosporium can mineralize 3,4-DCA. nih.govepa.gov This process involves the conversion of 3,4-DCA into N-(3,4-dichlorophenyl)-succinimide. epa.gov In some cases, the fungus produces a novel conjugate, N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, as an intermediate before mineralization. nih.gov The formation of such conjugates is thought to protect the sensitive amino group of DCA, facilitating ring cleavage over polymerization. nih.gov

Several bacterial species are also capable of degrading 3,4-DCA. Acinetobacter soli strain GFJ2, for example, can break down 3,4-DCA to 4,5-dichlorocatechol. mdpi.com Other bacteria, such as Bacillus megaterium IMT21 and Paracoccus denitrificans, can utilize 3,4-DCA as a sole source of carbon and energy. psu.eduresearchgate.net Some degradation pathways involve the initial conversion of 3,4-DCA to monochloroaniline. mdpi.comasm.org For example, under anaerobic conditions, microorganisms in pond sediment have been shown to reductively dehalogenate 3,4-DCA to 3-chloroaniline. asm.org

The table below summarizes various microorganisms and their reported ability to degrade 3,4-dichloroaniline.

| Microorganism | Degradation Product(s) | Environmental Condition |

| Phanerochaete chrysosporium | N-(3,4-dichlorophenyl)-succinimide, N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, CO2 | Aerobic nih.govepa.gov |

| Acinetobacter soli strain GFJ2 | 4,5-dichlorocatechol | Aerobic mdpi.com |

| Bacillus megaterium IMT21 | Dichloroacetanilide | Aerobic psu.edu |

| Paracoccus denitrificans | Complete mineralization | Aerobic researchgate.net |

| Anaerobic sediment microorganisms | 3-Chloroaniline | Anaerobic asm.org |

| Pseudomonas fluorescens Strain 26-K | Potential for dehalogenation and further degradation | Aerobic researchgate.net |

Enzymatic Degradation Mechanisms in Environmental Microorganisms

The microbial breakdown of the dichloroaniline moiety involves a series of enzymatic reactions. Key enzymes in these pathways include dioxygenases and dehalogenases. mdpi.comresearchgate.net In aerobic degradation, aromatic hydroxylating dioxygenases often initiate the process by adding hydroxyl groups to the aromatic ring, leading to the formation of catechol or chlorocatechol derivatives. mdpi.com These intermediates are then subject to ring cleavage by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. researchgate.net

In some bacteria, a dechlorination reaction may occur first, converting 3,4-DCA to a monochloroaniline, which is then further metabolized. mdpi.com The enzymes responsible for these dechlorination steps are dehalogenases. mdpi.com Under anaerobic conditions, reductive dehalogenation is a key mechanism where chlorine atoms are removed and replaced with hydrogen atoms. asm.org

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, this compound can be degraded by abiotic processes.

Hydrolysis is a significant abiotic degradation pathway. The succinimide (B58015) ring is susceptible to hydrolysis, which can lead to the formation of N-(3,4-dichlorophenyl)succinamic acid. researchgate.netrsc.org This reaction can occur under both acidic and basic conditions and is influenced by the surrounding medium. rsc.orgjcsp.org.pk The rate of hydrolysis can be significant, with the succinimide motif showing a high rate of irreversible hydrolysis to the corresponding succinamic acid. researchgate.net

Photodegradation , or breakdown by sunlight, can also contribute to the transformation of chloroaniline-containing compounds in aquatic environments. While direct data on the photodegradation of this compound is limited, studies on related compounds suggest that both direct and indirect photolysis can occur. mdpi.com The presence of dissolved organic matter in water can influence photodegradation rates. mdpi.com

Identification and Environmental Fate of Degradation Metabolites

The degradation of this compound results in the formation of several metabolites. The primary initial metabolite from hydrolysis is N-(3,4-dichlorophenyl)succinamic acid . researchgate.net

From the microbial breakdown of the 3,4-dichloroaniline (3,4-DCA) moiety, a variety of metabolites have been identified. These include:

3-Chloroaniline : Formed through reductive dechlorination under anaerobic conditions. asm.org

4,5-Dichlorocatechol : A product of aerobic bacterial degradation. mdpi.com

Dichloroacetanilide : Observed as a metabolite in the degradation of 3,4-DCA by Bacillus megaterium. psu.edu

The environmental fate of these metabolites varies. Some, like the catechols, can be further mineralized to carbon dioxide and water by microorganisms. researchgate.net Others, such as 3-chloroaniline, may persist in the environment or undergo further transformation. asm.org The formation of bound residues, where the parent compound or its metabolites become incorporated into soil organic matter, is also a significant process that can affect their long-term fate and bioavailability. nih.gov

Factors Influencing Environmental Persistence and Transformation Rates

Several factors can influence how long this compound and its degradation products remain in the environment.

Soil and Sediment Properties : The organic matter content of soil and sediment can significantly affect the sorption and bioavailability of the compound. researchgate.net Higher organic matter can lead to increased binding, potentially reducing the rate of microbial degradation. researchgate.net

Temperature and pH : These parameters affect both microbial activity and the rates of abiotic reactions like hydrolysis. researchgate.netjcsp.org.pk For instance, the optimal temperature for the degradation of aniline (B41778) by some bacteria is around 30°C. researchgate.net

Oxygen Availability : The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. asm.org Aerobic pathways often lead to more complete mineralization, while anaerobic pathways may result in the formation of different, sometimes persistent, metabolites. nih.govasm.org

Presence of Other Compounds : Co-metabolism, where the presence of another substrate enhances the degradation of the target compound, can play a role. For example, the degradation of 3,4-DCA by some Pseudomonas species is enhanced in the presence of 4-chloroaniline. researchgate.net

Light Exposure : In aquatic systems, the amount of sunlight exposure will directly influence the rate of photodegradation. mdpi.com

The table below outlines key factors and their influence on the degradation of this compound and its primary breakdown product, 3,4-dichloroaniline.

| Factor | Influence on Degradation |

| Soil Organic Matter | High levels can increase sorption, potentially decreasing bioavailability for microbial degradation. researchgate.net |

| Temperature | Affects microbial enzyme activity and abiotic reaction rates. researchgate.net |

| pH | Influences the rate of hydrolysis and microbial metabolism. researchgate.netjcsp.org.pk |

| Oxygen | Determines the dominant degradation pathway (aerobic vs. anaerobic). asm.org |

| Co-contaminants | Can enhance degradation through co-metabolism. researchgate.net |

| Sunlight | Drives photodegradation in aquatic environments. mdpi.com |

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Succinamide-Based Bioactive Compounds

The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific pharmacological actions. nih.gov For succinamide-based compounds, this involves modifying the core structure to enhance bioactivity and selectivity. The succinimide (B58015) ring, a cyclic imide with a four-carbon chain, is a versatile scaffold found in various compounds with a broad range of pharmacological activities, including anticonvulsant properties. researchgate.netnih.gov Its hydrophobicity and neutral structure allow it to cross biological membranes readily. researchgate.net The synthesis of novel derivatives often involves introducing new functional groups to the succinimide ring, which can alter the resulting compound's properties. researchgate.net

Chirality plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals. Chiral succinimide moieties are integral components of numerous biologically active natural products and medicines. nih.govresearchgate.net Consequently, there is significant interest in developing stereoselective synthetic methods to produce enantiomerically pure succinimide derivatives.

Recent advancements have led to efficient methods for creating chiral succinimides. For instance, Rh-catalyzed asymmetric transfer hydrogenation has been used to access 3,4-disubstituted succinimides with high enantioselectivity and diastereoselectivity. nih.govresearchgate.net Another approach is the enantioselective organocatalyzed Michael addition of ketones to maleimides, which yields densely substituted chiral succinimides. rsc.org

The importance of chirality is particularly evident in the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs) used as fungicides. nih.gov Research has shown that enantiomers of chiral SDHIs can exhibit significant differences in their antifungal activity. For example, one study found that the (S)-enantiomer of a novel chiral SDHI displayed substantially higher activity against Botrytis cinerea than its (R)-enantiomer. nih.gov This difference was attributed to the (S)-enantiomer's more effective inhibition of the succinate dehydrogenase enzyme. nih.gov This highlights the potential for developing highly potent and selective agrochemicals through the synthesis of specific stereoisomers of compounds like N-(3,4-Dichlorophenyl)-succinamide.

Table 1: Comparison of Antifungal Activity of Chiral SDHI Enantiomers

| Compound | Enantiomer | EC50 against Botrytis cinerea (µM) |

|---|---|---|

| Chiral SDHI 5f | (S)-5f | 0.48 |

| (R)-5f | 36.7 |

Data sourced from a study on novel chiral succinate dehydrogenase inhibitors, demonstrating the significant difference in bioactivity between enantiomers. nih.gov

Complex diseases often involve multiple biological pathways, making single-target drugs ineffective. Molecular hybridization has emerged as a rational drug design strategy to address this complexity. nih.gov This approach involves covalently linking two or more pharmacophores into a single hybrid molecule designed to interact with multiple targets. nih.gov Such multi-target-directed ligands can offer improved therapeutic efficacy, reduced side effects, and a lower likelihood of drug resistance. nih.govnih.gov

The succinamide (B89737) core is an attractive scaffold for creating hybrid structures. By combining the succinamide moiety with other bioactive fragments, researchers can design compounds that modulate multiple targets simultaneously. This strategy is valuable in treating multifactorial conditions like cancer and neurological disorders. nih.gov The design of such molecules ensures that the different pharmacophoric units reach their respective targets at the same time and in the required concentrations, which can lead to synergistic effects. nih.gov For example, novel hybrid compounds incorporating sulfonamide and 1,2,3-triazole units have been synthesized and evaluated for various biological activities. nih.gov This approach could be applied to the this compound structure to develop new agents for complex diseases.

Advanced Methodologies in Mechanistic Elucidation and Target Validation

Understanding how a bioactive compound exerts its effects at a molecular level is critical for its development and optimization. Target identification and validation are essential steps in confirming that modulating a specific biological target—typically a protein or gene—can lead to a desired therapeutic outcome. danaher.com

The process involves a range of experimental and computational techniques. ucl.ac.uk

Target Identification : This can be achieved through various methods, including screening compounds against libraries of known targets or using phenotypic screens where the molecular target is initially unknown. technologynetworks.com

Target Validation : Once a potential target is identified, it must be validated to confirm its role in the disease process. nih.gov Genetic methods, such as gene knockout or RNA interference, can be used to mimic the effect of a drug inhibiting the target. nih.govnih.gov Chemical methods involve using small molecule inhibitors to probe the target's function. nih.gov

Druggability Assessment : This step evaluates whether a validated target has structural features, such as a well-defined binding pocket, that would allow it to be modulated by a small molecule like this compound. ucl.ac.uktechnologynetworks.com Computational modeling and X-ray crystallography are key tools in this assessment. ucl.ac.uk

For succinamide-based compounds, these methodologies can elucidate their precise mechanisms of action, identify potential on-target and off-target toxicities, and provide a solid foundation for further development. nih.govnih.gov

Applications in Agrochemical Innovation and Sustainable Crop Protection

The global agricultural sector requires innovative solutions to ensure food security while minimizing environmental impact. nih.govresearchgate.net Succinimide derivatives have a known application in this field. Specifically, N-(3,5-dichlorophenyl)succinimide, an isomer of the subject compound, is a known agricultural fungicide. nih.gov These compounds often function as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in pathogenic fungi. nih.gov This mode of action has made SDHIs one of the fastest-growing classes of fungicides. nih.gov

Future research will likely focus on developing new dichlorophenyl succinimide analogues, including this compound, with improved characteristics:

Enhanced Potency and Spectrum : Creating derivatives with higher efficacy against a broader range of plant pathogens.

Reduced Environmental Impact : Designing molecules that are more biodegradable and have lower toxicity to non-target organisms. Studies on N-(3,5-dichlorophenyl)succinimide have identified it as a nephrotoxicant in rats, highlighting the need to optimize the safety profile of this chemical class. nih.gov

Overcoming Resistance : Developing novel structures that can circumvent resistance mechanisms developed by fungi to existing SDHIs.

The rational design principles discussed earlier, particularly the exploration of chirality, are directly applicable to creating the next generation of sustainable crop protection agents based on the succinamide scaffold. nih.gov

Exploration of New Therapeutic Modalities Based on Succinamide Core Structures

The field of drug discovery is continuously expanding beyond traditional small molecules to include new chemical modalities capable of addressing "undruggable" targets, such as large protein-protein interfaces. nih.govnih.gov These novel approaches include:

Targeted Protein Degraders : Molecules like Proteolysis-Targeting Chimeras (PROTACs) are bifunctional compounds that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The succinimide moiety is a well-established E3 ligase ligand (specifically for cereblon), making the succinamide core a valuable component for designing novel PROTACs.

Macrocycles and Cyclopeptides : These large, cyclic molecules can effectively target challenging protein surfaces. nih.gov The succinamide structure could be incorporated as a key building block or conformational constraint within these complex architectures.

Antibody-Drug Conjugates (ADCs) : In this modality, a potent cytotoxic agent is linked to an antibody that directs it to cancer cells. The succinimide scaffold could be part of the linker or the payload in next-generation ADCs. nih.gov

By integrating the this compound scaffold into these advanced therapeutic platforms, researchers can explore new avenues for treating diseases that are currently intractable with conventional small-molecule drugs.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,4-Dichlorophenyl)-succinamide in academic research?

Methodological Answer:

The synthesis typically involves coupling succinic anhydride derivatives with 3,4-dichloroaniline. A two-step approach is common:

Activation of the carboxylic acid group : Use N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

Amide bond formation : React the activated succinate with 3,4-dichloroaniline under mild basic conditions (e.g., triethylamine) in anhydrous solvents like DMF or THF.

For structural analogs (e.g., N-(4-chlorophenyl)succinamide), crystallographic data confirm the planar amide linkage, suggesting similar steric and electronic conditions apply .

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare and NMR shifts with analogs. For example, aromatic protons in dichlorophenyl groups typically appear at δ 7.2–7.8 ppm, while succinamide methylene protons resonate at δ 2.4–3.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with Cl.

- Melting Point Analysis : Compare with literature values for related succinamides (e.g., monoclinic crystals with melting points >150°C) .

Advanced: What crystallographic strategies are optimal for resolving the molecular conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to solve structures. For analogs, monoclinic systems (space group P2/c) with unit cell parameters Å, Å, Å, and β = 101.6° are typical .

- Twinned Data Handling : Employ SHELXD/SHELXE for phase refinement if twinning occurs, leveraging high-resolution data (<1.0 Å) .

Advanced: How can researchers address contradictions in spectroscopic data for substituted succinamides?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR and IR data with structurally characterized analogs (e.g., N-(4-chlorophenyl)succinamide’s carbonyl stretch at 1680–1700 cm) .

- Dynamic NMR (DNMR) : Investigate rotational barriers in the amide bond if proton splitting anomalies arise (e.g., coalescence temperatures >100°C).

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Advanced: What experimental designs are effective for studying the hydrolytic stability of this compound?

Methodological Answer:

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC. For analogs like propanil (N-(3,4-dichlorophenyl)propanamide), hydrolysis occurs rapidly in alkaline conditions (t < 24 hrs at pH 9) .

- Enzymatic Hydrolysis : Test esterase or amidase activity using liver microsomes, quantifying metabolites (e.g., 3,4-dichloroaniline) via LC-MS .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- First-Aid Measures : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical attention (protocols align with N-chlorosuccinimide safety guidelines) .

Advanced: How does substituent positioning on the dichlorophenyl ring influence bioactivity in amide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare meta/para-chloro substitution. For example, N-(3,4-dichlorophenyl)methacrylamide inhibits cotton respiratory enzymes (e.g., cytochrome oxidase), while para-substituted analogs show reduced activity .

- Molecular Docking : Model interactions with target proteins (e.g., fungal cytochrome P450 enzymes) using software like AutoDock Vina. Chlorine atoms at 3,4-positions enhance hydrophobic binding in active sites .

Advanced: What strategies resolve discrepancies in bioassay results for dichlorophenyl amides?

Methodological Answer:

- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects.

- Control Experiments : Test metabolites (e.g., 3,4-dichloroaniline) to rule out degradation-mediated activity .

- Orthogonal Assays : Validate antifungal activity via both agar diffusion and microbroth dilution methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.